Magnesium perchlorate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Desiccant for Gas Analysis

Due to its exceptional ability to absorb moisture, magnesium perchlorate hydrate is a highly effective desiccant []. Researchers employ it to remove water vapor from gas samples before analysis. This dehydration step is crucial for accurate analysis techniques like gas chromatography and mass spectrometry, which can be negatively impacted by the presence of water [].

Studying Martian Ice Properties

The presence of magnesium perchlorate hydrates has been detected on Mars, particularly in the polar ice caps. Research investigates the influence of these salts on the rheology (flow behavior) of Martian ice. Studies have shown that magnesium perchlorate hydrate weakens ice, potentially impacting the flow dynamics of glaciers and ice sheets on Mars. This research contributes to a better understanding of Martian glacial history and potential water reservoirs.

Other Potential Applications

Research is ongoing to explore further applications of magnesium perchlorate hydrate in scientific contexts. Some potential areas include:

- Drying solvents: Due to its strong desiccant properties, magnesium perchlorate hydrate might be useful for drying certain solvents in specialized research applications.

- Electrochemical applications: The unique properties of magnesium perchlorate hydrate are being investigated for potential use in electrolytes for batteries or other electrochemical devices.

Magnesium perchlorate hydrate is a chemical compound with the formula , where represents the number of water molecules associated with each formula unit. It is a white, hygroscopic solid that is primarily used as a powerful oxidizing agent and desiccant, particularly in gas analysis applications. The compound is known for its high solubility in water, with a solubility of approximately 500 g/L at 25 °C, and it has a molar mass of about 223.2 g/mol .

Magnesium perchlorate hydrate functions primarily as a desiccant. It absorbs moisture through a combination of physical adsorption and chemisorption. Water molecules are attracted to the polar magnesium and oxygen atoms in the compound, forming hydrogen bonds. Additionally, some water molecules may react with the perchlorate anions to form perchloric acid, further enhancing the drying effect.

Magnesium perchlorate hydrate is a moderate irritant to the skin, eyes, and respiratory system. It is also an oxidizer and can intensify fire. Here are some safety precautions to consider:

- Avoid contact with skin and eyes. Wear gloves, safety glasses, and protective clothing when handling the compound.

- Do not inhale dust. Use a fume hood when working with magnesium perchlorate hydrate powder.

- Keep away from flammable materials and heat sources. The oxidizing nature of the compound can increase fire risk.

- Wash hands thoroughly after handling.

This reaction typically occurs at temperatures around 250 °C, releasing oxygen gas and magnesium chloride . Additionally, magnesium perchlorate can react with other compounds to form different salts or complexes, often utilized in laboratory settings for analytical purposes.

Magnesium perchlorate hydrate can be synthesized through the reaction of magnesium hydroxide with perchloric acid:

This method allows for the formation of the hydrate under controlled conditions, ensuring the desired stoichiometry and purity . Additionally, it can be produced by evaporating solutions of magnesium salts in perchloric acid under specific conditions.

Studies on the interactions of magnesium perchlorate primarily focus on its reactivity with other chemical species rather than biological interactions. Its role as an oxidizer means it can participate in redox reactions with a variety of organic and inorganic compounds. Additionally, research has indicated that perchlorates can influence environmental factors, such as those found on Mars, where they may affect the stability of water .

Magnesium perchlorate hydrate shares similarities with other perchlorates and magnesium salts. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Properties | Unique Features |

|---|---|---|---|

| Magnesium perchlorate hydrate | Strong oxidizer, hygroscopic | High solubility and use as desiccant | |

| Sodium perchlorate | Strong oxidizer | More soluble than magnesium perchlorate | |

| Calcium perchlorate | Oxidizing agent | Less hygroscopic than magnesium perchlorate | |

| Potassium perchlorate | Strong oxidizer | Commonly used in pyrotechnics | |

| Magnesium sulfate | Used as drying agent but less effective | Does not have strong oxidizing properties |

Magnesium perchlorate hydrate stands out due to its dual functionality as both an effective desiccant and a powerful oxidizer, making it particularly valuable in laboratory settings .

Coordination Chemistry of Magnesium Ion in Hydrated Perchlorates

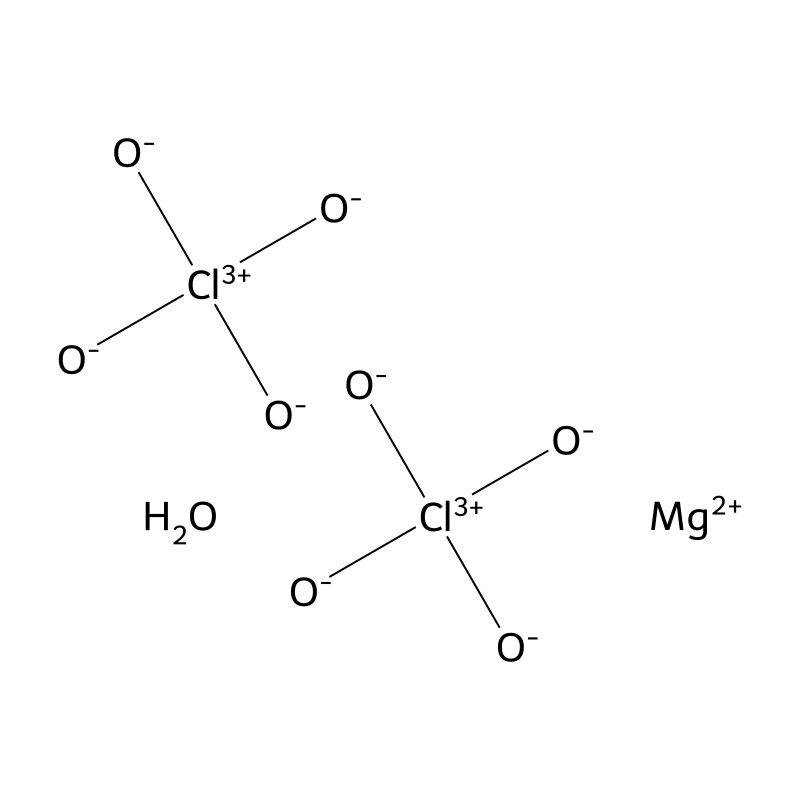

The coordination environment of the magnesium cation in perchlorate hydrates exhibits remarkable complexity that depends critically on the degree of hydration [1] [2]. In aqueous solutions and hydrated crystalline phases, the magnesium ion consistently adopts octahedral coordination geometry with a coordination number of six [1] [3]. Experimental evidence from X-ray diffraction studies and nuclear magnetic resonance spectroscopy confirms that magnesium preferentially forms hexaaquamagnesium complexes with the formula [Mg(H₂O)₆]²⁺ [4].

The magnesium-oxygen bond distances in the first hydration shell range from 2.05 to 2.15 angstroms, depending on the specific hydrate form [5] [6] [7]. In the hexahydrate phase, the Mg-O(H₂O) distances are typically 2.05 to 2.10 angstroms, representing nearly ideal octahedral coordination [8]. However, as dehydration proceeds, the coordination environment becomes increasingly distorted. In the tetrahydrate phase, the magnesium cation is equatorially coordinated by four water molecules with Mg-O(H₂O) distances of 2.08 to 2.12 angstroms, while two perchlorate anions occupy the axial positions at distances of 2.15 to 2.20 angstroms [6] [7].

The coordination geometry progressively deviates from ideal octahedral symmetry as hydration decreases. Nuclear magnetic resonance studies in mixed solvents have revealed that magnesium can form stable hydrated complexes ranging from monohydrate to hexahydrate, with the hexahydrate representing the most thermodynamically stable form in aqueous environments [9]. The systematic variation in bond angles from the ideal 90 degrees reflects the increasing influence of perchlorate coordination as water molecules are removed from the coordination sphere [6].

Perchlorate Anion Configuration and Symmetry

The perchlorate anion maintains its characteristic tetrahedral geometry across all hydration states of magnesium perchlorate, though subtle distortions occur upon coordination [10] [11] [12]. In its free ionic state, the perchlorate anion exhibits perfect tetrahedral symmetry with the point group Tᵈ [11] [13]. The chlorine-oxygen bond lengths in free perchlorate ions range from 1.42 to 1.48 angstroms, with the O-Cl-O bond angles maintaining the ideal tetrahedral value of 109.5 degrees [14].

When perchlorate anions coordinate to magnesium centers, particularly in lower hydration states, their symmetry is reduced from Tᵈ to C₃ᵥ or lower [15]. This symmetry reduction occurs because one or more oxygen atoms participate in coordination bonding with the magnesium cation, creating inequivalent oxygen environments within the tetrahedral structure [15]. The coordination interaction results in slight elongation of the Cl-O bonds involved in metal binding, typically increasing from approximately 1.45 angstroms in the free anion to 1.46-1.48 angstroms in the coordinated state [14].

Computational studies using density functional theory have confirmed that the perchlorate anion retains its essential tetrahedral character even when participating in coordination bonding [16]. The electronic structure calculations indicate that the highest occupied molecular orbitals of the perchlorate anion remain largely localized on the oxygen atoms, consistent with the anion's function as an oxygen donor ligand [17].

Hydration States and Phase Transitions

The magnesium perchlorate system exhibits a complex series of hydration states, each characterized by distinct structural features and thermodynamic stability ranges [6] [18] [7]. The primary hydration states include the hexahydrate, pentahydrate, tetrahydrate, dihydrate, and anhydrous forms, with well-defined transition temperatures between phases [18] [19].

The hexahydrate phase, with the formula Mg(ClO₄)₂·6H₂O, represents the most stable form under ambient conditions and constitutes the starting point for the dehydration sequence [20] [21]. This phase exhibits remarkable stability, resisting dehydration even under vacuum conditions at room temperature [18]. Thermogravimetric analysis reveals that significant dehydration does not commence until temperatures reach approximately 348 K, where the hexahydrate transforms to the tetrahydrate [6] [19].

The dehydration sequence proceeds through discrete stages, each involving the loss of specific numbers of water molecules [18] [19]. The transition from hexahydrate to tetrahydrate occurs at 348 K and involves the loss of two water molecules, resulting in a significant structural rearrangement where isolated magnesium cations become equatorially coordinated by four water molecules with perchlorate anions occupying axial positions [6] [7]. This transformation is accompanied by a reduction in crystal symmetry from the hexahydrate space group to monoclinic C2 [7].

Further dehydration to the dihydrate phase occurs at approximately 423 K, involving the loss of an additional two water molecules [6] [22]. This transition leads to a fundamental change in the structural connectivity, where isolated coordination packets become bridged to form double corner-sharing chains of octahedra and polyhedra [6]. The dihydrate adopts the space group C2/m and exhibits enhanced structural stability compared to the intermediate phases [22].

Complete dehydration to the anhydrous form requires heating to approximately 523 K under vacuum conditions [5] [20]. The anhydrous magnesium perchlorate crystallizes in the monoclinic space group P2₁/c and features a three-dimensional framework structure where magnesium octahedra share corners with perchlorate tetrahedra [5] [14]. This structure represents a completely different connectivity pattern compared to the hydrated phases, with each magnesium center coordinated exclusively by perchlorate oxygen atoms [14].

Spectroscopic Characterization

Fourier Transform Infrared and Raman Spectral Signatures

The vibrational spectroscopy of magnesium perchlorate hydrates provides detailed insights into the molecular structure and bonding characteristics of different hydration states [23] [15] [24]. The infrared and Raman spectra exhibit distinct features that allow for precise identification of hydration levels and structural arrangements.

In the hexahydrate phase, the infrared spectrum is dominated by characteristic water absorption bands [23] [15]. The asymmetric and symmetric O-H stretching modes appear as broad, intense absorptions in the 3200-3600 cm⁻¹ region, with the asymmetric stretch typically observed at 3400-3600 cm⁻¹ and the symmetric stretch at 3200-3400 cm⁻¹ [15]. The H-O-H bending mode of coordinated water molecules produces a medium-intensity band at approximately 1640-1650 cm⁻¹ [15].

The perchlorate anion contributions to the vibrational spectrum depend significantly on the degree of hydration and coordination environment [15] [25]. In the hexahydrate phase, where perchlorate anions remain largely uncoordinated, the infrared spectrum shows the characteristic ν₃ asymmetric Cl-O stretching mode as a very strong absorption at 1080-1120 cm⁻¹ [15]. The Raman spectrum complements this information by providing access to the symmetric stretching mode ν₁ at 930-940 cm⁻¹, along with the bending modes ν₂ and ν₄ at 450-470 cm⁻¹ and 620-640 cm⁻¹, respectively [15] [26].

The anhydrous phase exhibits dramatically different spectroscopic characteristics due to the direct coordination of perchlorate anions to magnesium centers [15]. The absence of water molecules eliminates all O-H stretching and bending modes, while the perchlorate vibrations undergo significant changes. Each fundamental vibrational mode of the perchlorate anion splits into multiple components due to the reduction in local symmetry upon coordination [15]. The ν₃ mode splits into bands at 1140-1180 cm⁻¹, the ν₁ mode appears at 970-980 cm⁻¹, and the bending modes ν₂ and ν₄ split to 460-480 cm⁻¹ and 630-650 cm⁻¹, respectively [15].

Metal-oxygen vibrational modes provide additional structural information about the coordination environment [4] [27]. In hydrated phases, the Mg-O(H₂O) stretching modes appear in the 350-360 cm⁻¹ region, while in the anhydrous phase, the Mg-O(ClO₄) stretching modes produce broader absorptions in the 300-400 cm⁻¹ range [15] [4]. The far-infrared region below 200 cm⁻¹ contains lattice modes and additional metal-ligand vibrations that provide information about the overall crystal structure [15].

X-ray Diffraction Analysis of Crystal Systems

X-ray diffraction analysis reveals the precise atomic arrangements and crystal structures of the various hydration states of magnesium perchlorate [5] [6] [28] [29]. Each hydration state adopts a distinct crystal system and space group, reflecting the fundamental differences in molecular packing and coordination geometry.

The hexahydrate phase crystallizes in either a rhombohedral or trigonal crystal system, with reported space groups including R-3 or P3̄ [8] [30]. The unit cell parameters typically exhibit a ≈ b ≈ 7.5-8.0 Å and c ≈ 24-26 Å, with a unit cell volume of approximately 1200-1400 ų [8]. The structure features isolated [Mg(H₂O)₆]²⁺ octahedra surrounded by perchlorate anions, with extensive hydrogen bonding networks stabilizing the crystal lattice [8].

The tetrahydrate phase adopts a monoclinic crystal system with space group C2 [6] [28] [29]. The unit cell parameters are a = 11.4806(4) Å, b = 8.0025(3) Å, c = 5.9370(3) Å, and β = 112.328(3)°, with a volume of 504.56(4) ų [28] [29]. This structure represents a significant departure from the hexahydrate, featuring isolated magnesium cations equatorially coordinated by four water molecules with perchlorate anions at the axial positions [6].

The dihydrate phase crystallizes in the monoclinic space group C2/m with unit cell parameters a = 14.38776(64) Å, b = 5.21861(19) Å, c = 5.43805(25) Å, and β = 108.199(21)°, resulting in a volume of 387.89(3) ų [22]. The structure features bridged coordination packets forming double corner-sharing chains of octahedra and polyhedra, representing a more condensed structural arrangement compared to higher hydration states [6] [22].

The anhydrous phase adopts a monoclinic crystal system with space group P2₁/c [5] [14]. The structure consists of a three-dimensional framework where MgO₆ octahedra share corners with ClO₄ tetrahedra [5] [14]. Each magnesium center is coordinated by six perchlorate oxygen atoms, with Mg-O bond distances ranging from 2.10 to 2.13 Å [14]. The perchlorate tetrahedra exhibit slight distortion from ideal geometry, with Cl-O bond lengths varying from 1.42 to 1.48 Å [14].

Industrial Synthesis Routes

Industrial production of magnesium perchlorate hydrate primarily employs acid-base neutralization reactions utilizing various magnesium-containing compounds with perchloric acid. The most commercially viable and widely implemented method involves the reaction of magnesium hydroxide with perchloric acid [1] [2]. This reaction proceeds according to the stoichiometric equation:

Mg(OH)₂ + 2HClO₄ → Mg(ClO₄)₂ + 2H₂O

The reaction is conducted under controlled temperature conditions, typically maintained between room temperature and 80°C to optimize yield and prevent decomposition [2]. Crystallization from the resulting aqueous solution yields magnesium perchlorate hexahydrate as the primary product [2]. The hexahydrate form constitutes the most stable and commercially produced variant under standard atmospheric conditions.

An alternative industrial route employs magnesium oxide as the starting material [3]. This method offers certain advantages in terms of reduced impurity levels and simplified purification procedures. The reaction follows:

MgO + 2HClO₄ → Mg(ClO₄)₂ + H₂O

The magnesium oxide route typically produces higher purity products due to the absence of hydroxide-related impurities and requires less extensive purification steps [3].

A third industrial approach utilizes magnesium carbonate as the magnesium source [2]. This method presents unique advantages as the evolved carbon dioxide assists in product purification by facilitating the removal of dissolved atmospheric gases:

MgCO₃ + 2HClO₄ → Mg(ClO₄)₂ + CO₂ + H₂O

Electrochemical synthesis represents an emerging industrial methodology, particularly relevant for continuous production processes [2]. This approach involves the electrochemical oxidation of magnesium chlorate to magnesium perchlorate using platinum anodes and stainless steel cathodes. The electrochemical method offers enhanced process control and the potential for automated production systems.

| Method | Reaction | Product Form | Temperature Range (°C) | Advantages |

|---|---|---|---|---|

| Magnesium Hydroxide + Perchloric Acid Route | Mg(OH)₂ + 2HClO₄ → Mg(ClO₄)₂ + 2H₂O | Hexahydrate (crystallization) | Room temperature - 80°C | High purity, well-established |

| Magnesium Oxide + Perchloric Acid Route | MgO + 2HClO₄ → Mg(ClO₄)₂ + H₂O | Hexahydrate (crystallization) | Room temperature - 80°C | High purity, fewer impurities |

| Magnesium Carbonate + Perchloric Acid Route | MgCO₃ + 2HClO₄ → Mg(ClO₄)₂ + CO₂ + H₂O | Hexahydrate (crystallization) | Room temperature - 80°C | CO₂ evolution aids purification |

| Electrochemical Method | Mg(ClO₃)₂ → Mg(ClO₄)₂ (electrochemical oxidation) | Anhydrous or hydrated | Ambient | Continuous process possible |

Laboratory-Scale Preparation Techniques

Laboratory synthesis of magnesium perchlorate hydrate requires precise control of reaction conditions to achieve high purity and crystallinity. The preferred laboratory method employs the controlled addition of perchloric acid to an aqueous suspension of magnesium hydroxide under constant stirring [4] [5]. The reaction is typically conducted in large volumes of water to manage the highly exothermic nature of the dissolution process [1].

Small-scale preparations (1-100 grams) utilize the direct aqueous reaction between magnesium hydroxide and perchloric acid, achieving yields of 95-98% [4]. The crystallization process is conducted at controlled temperatures between 15-25°C to ensure optimal crystal formation and size distribution [6]. Preparation times typically range from 2-4 hours, including both reaction and crystallization phases.

Medium-scale laboratory preparations (100 grams to 1 kilogram) employ magnesium oxide with controlled perchloric acid addition to minimize localized heating effects [3]. This approach yields 92-96% product recovery with crystallization temperatures maintained between 20-30°C [6]. The extended preparation time of 4-8 hours allows for complete reaction and optimal crystal development.

Analytical-scale preparations (<1 gram) frequently utilize recrystallization techniques from concentrated aqueous solutions [7]. This method achieves the highest purity levels (98-99%) through controlled nucleation and growth processes [7]. Crystallization temperatures are precisely controlled between 18-22°C to maintain optimal supersaturation levels.

Research-scale preparations (1-10 grams) often employ direct synthesis with enhanced temperature control systems [8]. These preparations can yield both tetrahydrate and hexahydrate forms depending on specific crystallization conditions and water activity levels [8]. Typical preparation times range from 3-6 hours with yields of 94-97%.

| Scale | Preferred Method | Typical Yield (%) | Crystallization Temperature (°C) | Hydration State | Typical Preparation Time |

|---|---|---|---|---|---|

| Small scale (1-100g) | Mg(OH)₂ + HClO₄ aqueous reaction | 95-98 | 15-25 | Hexahydrate | 2-4 hours |

| Medium scale (100g-1kg) | MgO + HClO₄ with controlled addition | 92-96 | 20-30 | Hexahydrate | 4-8 hours |

| Analytical scale (<1g) | Recrystallization from solution | 98-99 | 18-22 | Hexahydrate | 1-2 hours |

| Research scale (1-10g) | Direct synthesis with temperature control | 94-97 | 20-25 | Tetrahydrate/Hexahydrate | 3-6 hours |

The preparation of anhydrous magnesium perchlorate from the hexahydrate involves controlled dehydration procedures [9] [10]. Dehydration occurs through multiple distinct stages, with the hexahydrate initially losing two water molecules at temperatures between 148-197°C to form the tetrahydrate [10]. Further heating between 248-278°C results in formation of the dihydrate, while complete dehydration to the anhydrous form requires temperatures above 344°C [10].

Purification and Quality Control Standards

Purification of magnesium perchlorate hydrate involves multiple analytical and physical separation techniques to achieve specified quality standards. Commercial analytical grade products typically contain approximately 83% magnesium perchlorate content, while reagent grade materials achieve purities exceeding 99% [11] [12] [13].

Complexometric titration serves as the primary assay method for determining magnesium perchlorate content [11] [12]. This technique employs ethylenediaminetetraacetic acid (EDTA) titration under controlled pH conditions to quantify magnesium ion concentration. Analytical grade specifications require minimum assay values of 83.0%, while reagent grade materials must exceed 99.0% purity [11] [12].

Water content determination utilizes Karl Fischer titrimetry to establish hydration levels and ensure product stability [13] [14]. Analytical grade products typically contain up to 34% water content, corresponding to various hydration states, while reagent grade materials are limited to 25% maximum water content [13] [14]. This parameter directly affects product stability and desiccant properties.

Free acid and alkali content testing employs acid-base titration procedures to quantify impurities [11] [12]. Analytical grade specifications limit free acid content (calculated as perchloric acid) to 0.05% maximum, while free alkali content (calculated as magnesium oxide) must not exceed 0.05% [11] [12]. Reagent grade materials require more stringent limits of 0.02% for both parameters.

Anionic impurity analysis utilizes ion chromatography for chloride and nitrate determination [11] [12]. Chloride contamination must remain below 0.005% for analytical grade and 0.002% for reagent grade materials [11] [12]. Nitrate levels are restricted to 0.002% maximum for analytical grade and 0.001% for reagent grade products [11] [12].

Physical characterization includes particle size analysis through sieve testing, with optimal ranges of 1-4 millimeters comprising approximately 75-80% of the product mass [11] [15]. Bulk density measurements typically range from 600-800 kg/m³ for analytical grade materials and 650-750 kg/m³ for reagent grade products [11] [15].

pH measurements of 50 g/L aqueous solutions provide quality indicators, with acceptable ranges of 8.2 ± 0.2 for analytical grade and 8.0-8.5 for reagent grade materials [11] [15] [16]. Density determination on an anhydrous basis consistently yields 2.60 g/cm³ for both grades [11] [15] [16].

| Parameter | Analytical Grade (%) | Reagent Grade (%) | Test Method |

|---|---|---|---|

| Assay (complexometric) | ≥83.0 | ≥99.0 | Complexometric titration |

| Water content (Karl Fischer) | ≤34.0 | ≤25.0 | Karl Fischer titrimetry |

| Free acid (as HClO₄) | ≤0.05 | ≤0.02 | Acid-base titration |

| Free alkali (as MgO) | ≤0.05 | ≤0.02 | Acid-base titration |

| Chloride (Cl⁻) | ≤0.005 | ≤0.002 | Ion chromatography |

| Nitrate (NO₃⁻) | ≤0.002 | ≤0.001 | Ion chromatography |

| Particle size (1-4 mm) | ~75 | ~80 | Sieve analysis |

| pH (50 g/L solution) | 8.2 ± 0.2 | 8.0-8.5 | pH meter |

| Density (anhydrous basis) | 2.60 g/cm³ | 2.60 g/cm³ | Pycnometry |

| Bulk density | 600-800 kg/m³ | 650-750 kg/m³ | Bulk density measurement |

Thermal analysis through thermogravimetric and differential scanning calorimetry provides comprehensive characterization of hydration states and thermal stability [6] [10]. These techniques establish dehydration profiles and identify phase transitions critical for quality assessment and application suitability.

X-ray powder diffraction analysis confirms crystal structure and phase purity [6] [17]. The hexahydrate exhibits orthorhombic symmetry (space group Pmn2₁), while dehydrated forms display monoclinic structures [6] [17]. Structural confirmation ensures product consistency and performance characteristics.

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant